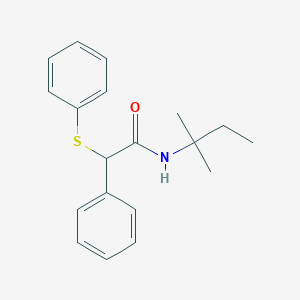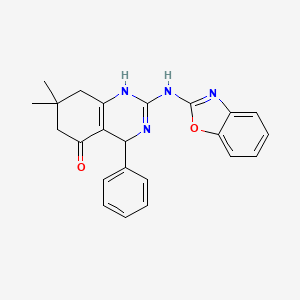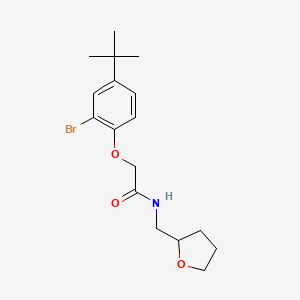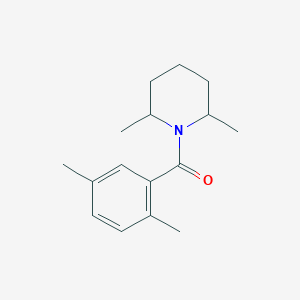![molecular formula C20H14Cl2N2O3 B4110453 N-(2-(2-chlorophenyl)-1-{[(3-chlorophenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B4110453.png)
N-(2-(2-chlorophenyl)-1-{[(3-chlorophenyl)amino]carbonyl}vinyl)-2-furamide
Übersicht
Beschreibung
N-(2-(2-chlorophenyl)-1-{[(3-chlorophenyl)amino]carbonyl}vinyl)-2-furamide, also known as CCF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of furan-based compounds and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of N-(2-(2-chlorophenyl)-1-{[(3-chlorophenyl)amino]carbonyl}vinyl)-2-furamide involves the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are responsible for the production of inflammatory mediators. This compound also acts on the GABAergic system, which is involved in the regulation of neuronal excitability and plays a crucial role in the pathogenesis of various neurological disorders.
Biochemical and physiological effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. It also exhibits potent analgesic effects by modulating the activity of nociceptive pathways in the central nervous system. This compound has been shown to reduce the severity and frequency of seizures in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(2-chlorophenyl)-1-{[(3-chlorophenyl)amino]carbonyl}vinyl)-2-furamide has several advantages as a research tool, including its potency, selectivity, and ease of synthesis. However, it also has some limitations, such as its poor solubility in water and low bioavailability, which can affect its pharmacokinetic and pharmacodynamic properties.
Zukünftige Richtungen
Future research on N-(2-(2-chlorophenyl)-1-{[(3-chlorophenyl)amino]carbonyl}vinyl)-2-furamide should focus on its potential therapeutic applications in various diseases, including inflammation, pain, and epilepsy. The development of novel formulations and delivery systems that enhance its solubility and bioavailability could also improve its pharmacological properties. Additionally, further studies on the mechanism of action of this compound could provide insights into its potential targets and pathways, leading to the development of more potent and selective analogs.
Wissenschaftliche Forschungsanwendungen
N-(2-(2-chlorophenyl)-1-{[(3-chlorophenyl)amino]carbonyl}vinyl)-2-furamide has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[(E)-3-(3-chloroanilino)-1-(2-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O3/c21-14-6-3-7-15(12-14)23-19(25)17(11-13-5-1-2-8-16(13)22)24-20(26)18-9-4-10-27-18/h1-12H,(H,23,25)(H,24,26)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMYKQSVYBKITO-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C(=O)NC2=CC(=CC=C2)Cl)NC(=O)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C(=O)NC2=CC(=CC=C2)Cl)/NC(=O)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-methoxyphenoxy)propanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4110380.png)
![N-[2-(4-Benzhydryl-piperazin-1-yl)-2-oxo-ethyl]-N-phenethyl-methanesulfonamide](/img/structure/B4110390.png)

![1-[(2-bromo-4-tert-butylphenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B4110398.png)

![N-(4-fluorophenyl)-2-[3-(2-furylmethyl)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4110407.png)
![(3S*,4S*)-1-{[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4-(2-naphthyl)piperidin-3-ol](/img/structure/B4110415.png)
![[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetonitrile](/img/structure/B4110443.png)




![5-[2-(morpholin-4-ylmethyl)phenyl]-N-pyridin-3-yl-2-furamide](/img/structure/B4110467.png)
![8-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4110482.png)
